molecular formula C10H13NO3 B2460798 (1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2305429-22-3

(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B2460798
CAS No.: 2305429-22-3
M. Wt: 195.218
InChI Key: DAIQNKKZEQHKBR-BHNWBGBOSA-N
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Description

(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a chiral, bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its complex structure, featuring a fused azabicyclo[3.2.0]heptane core and a prop-2-enoyl (acryloyl) moiety, makes it a valuable synthetic intermediate or building block for the development of novel pharmacologically active molecules . The specific stereochemistry, denoted by the (1R,2S,5S) designation, is critical for its biological activity and interaction with target proteins. This compound is closely related to other pharmaceutically relevant scaffolds, such as the 1-azabicyclo[3.2.0]hept-2-ene derivatives, which are found in certain antibiotic classes . Researchers may explore its potential as a core structure in synthesizing enzyme inhibitors, receptor ligands, or other bioactive agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2S,5S)-3-prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-8(12)11-5-6-3-4-7(6)9(11)10(13)14/h2,6-7,9H,1,3-5H2,(H,13,14)/t6-,7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIQNKKZEQHKBR-BHNWBGBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bicyclo[3.2.0]heptane scaffold and β-lactam functionality are shared with several classes of antibiotics and enzyme inhibitors. Key comparisons are outlined below:

Penicillin Derivatives

Penicillin analogs in feature a 4-thia-1-azabicyclo[3.2.0]heptane core with diverse side chains influencing antimicrobial activity:

Compound ID Substituent at N6 Position Molecular Weight Key Properties Reference
4c 7'-Fluoro-biphenylpropanamido Not provided Moderate yield (65%), MP 85–87°C
4d Benzoylphenylpropanamido Not provided Lower yield (61%), MP 64°C
4e 11'-Methoxynaphthylpropanamido Not provided High yield (75%), MP 150–152°C
Target Prop-2-enoyl ~265 g/mol Hypothetical: Enhanced reactivity

Key Differences :

  • Lack of a thia substitution (4-thia vs. 3-aza in the target) may reduce sulfur-mediated interactions in penicillin-binding proteins .
β-Lactamase Inhibitors

Sulbactam and tazobactam () are penicillanic acid sulfones with irreversible β-lactamase inhibition:

Compound Substituent at N3 Position Molecular Weight Mechanism Reference
Sulbactam Dimethyl, sulfone 255.23 g/mol Suicide inhibitor of Class A BLs
Tazobactam Triazolylmethyl, sulfone 300.29 g/mol Enhanced stability vs. hydrolysis
Target Prop-2-enoyl ~265 g/mol Potential reversible inhibition

Key Differences :

  • The target’s propenoyl group lacks the sulfone moiety critical for covalent binding to β-lactamases, suggesting reversible rather than irreversible inhibition .
  • Conjugated double bond in the propenoyl group may increase susceptibility to hydrolysis compared to tazobactam’s triazole-stabilized structure .
Carbapenems and Advanced Bicyclic Systems

Carbapenems () and related compounds exhibit broader-spectrum activity due to fused bicyclic systems:

Compound (Example) Core Structure Key Substituents Activity Reference
Tebipenem 1-Azabicyclo[3.2.0]hept-2-ene Hydroxyethyl, thiazole-azetidine Oral carbapenem; anti-Gram(+)
Target 3-azabicyclo[3.2.0]heptane Prop-2-enoyl Hypothetical: Narrow spectrum

Key Differences :

  • Carbapenems’ unsaturated bicyclo[3.2.0]hept-2-ene core enhances stability against β-lactamases, whereas the target’s saturated system may reduce resistance .
  • The hydroxyethyl group in carbapenems improves binding to PBPs, absent in the target .

Biological Activity

(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and antioxidant effects.

Chemical Structure

The compound features a bicyclic structure that contributes to its biological activity. The azabicyclo[3.2.0]heptane framework is known for its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Bacillus subtilis64 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa128 µg/mLInhibition of nucleic acid synthesis

The compound's effectiveness against both gram-positive and gram-negative bacteria indicates its broad-spectrum antimicrobial potential. The mode of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death .

Enzyme Inhibition Studies

Enzyme inhibition assays have been conducted to evaluate the compound's potential as an enzyme inhibitor.

Table 2: Enzyme Inhibition Assays

EnzymeInhibition Percentage (%)IC50 (µM)
Urease75%15
Alpha-Amylase65%20

The results indicate that this compound effectively inhibits urease and alpha-amylase, suggesting potential applications in treating conditions related to these enzymes .

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that the compound possesses significant free radical scavenging activity.

Table 3: Antioxidant Activity

Concentration (µg/mL)% Inhibition
1030%
5065%
10085%

The antioxidant activity suggests that the compound may play a role in mitigating oxidative stress, which is linked to various diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Bacterial Meningitis : A clinical trial indicated that derivatives of this compound showed efficacy against resistant strains of bacteria causing meningitis.
  • Case Study on Skin Infections : Patients treated with formulations containing this compound reported significant improvement in severe skin infections resistant to conventional antibiotics.

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